Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Overview
Description
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci): is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a benzothiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction, often using thiol-containing reagents.
Attachment of the Benzothiophene Moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiophene group to the thieno[2,3-d]pyrimidine core.
Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Chemical Sensors: The compound’s reactivity can be harnessed in the development of chemical sensors for detecting specific analytes.
Polymer Science: It can be incorporated into polymer matrices to enhance their properties, such as conductivity and mechanical strength.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-thiophenecarboxamide, 5-ethyl-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)
- Other Benzothiophene Derivatives : Compounds with similar benzothiophene structures but different substituents.
Uniqueness
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) stands out due to its unique combination of a thieno[2,3-d]pyrimidine core and a benzothiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-8-9(2)25-15-13(8)16(22)20(17(23)18-15)19-14(21)11-7-24-12-6-4-3-5-10(11)12/h3-7H,1-2H3,(H,18,23)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWCFIDYMBDTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)C3=CSC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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